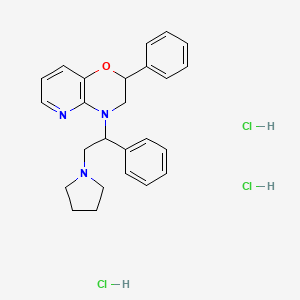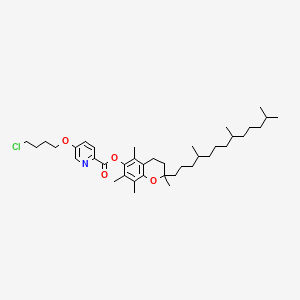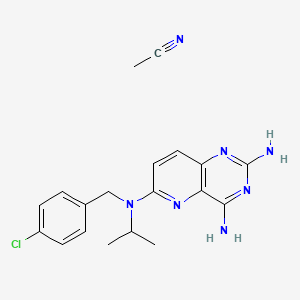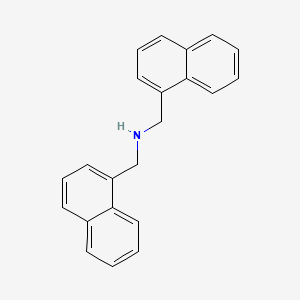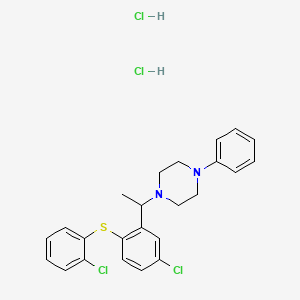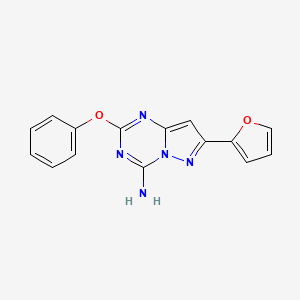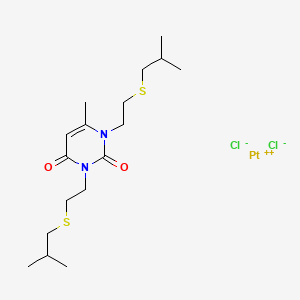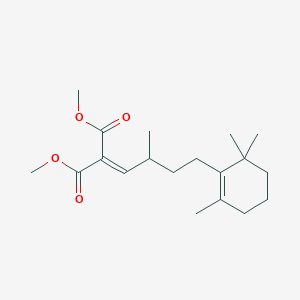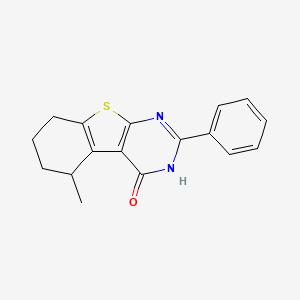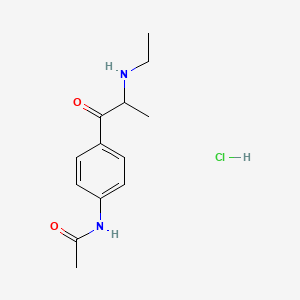
N-(4-(2-(Ethylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-(Ethylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride is a chemical compound that belongs to the class of acetamides. This compound is characterized by the presence of an ethylamino group attached to a phenyl ring, which is further connected to an acetamide moiety. The monohydrochloride form indicates that it is a hydrochloride salt, which often enhances the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(Ethylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-nitroacetophenone with ethylamine to form an intermediate compound.
Reduction: The intermediate is then subjected to reduction, often using a reducing agent such as hydrogen in the presence of a palladium catalyst, to convert the nitro group to an amino group.
Acetylation: The resulting amine is then acetylated using acetic anhydride to form the final product, N-(4-(2-(Ethylamino)-1-oxopropyl)phenyl)acetamide.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(Ethylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine or acetamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
N-(4-(2-(Ethylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(2-(Ethylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors to modulate signal transduction pathways.
DNA Interaction: Interacting with DNA to influence gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide
- N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide
- N-(2-methyl-4-((1-methylcyclohexyl)amino)phenyl)acetamide
Uniqueness
N-(4-(2-(Ethylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride is unique due to its specific structural features, such as the ethylamino group and the acetamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
97111-07-4 |
|---|---|
Molecular Formula |
C13H19ClN2O2 |
Molecular Weight |
270.75 g/mol |
IUPAC Name |
N-[4-[2-(ethylamino)propanoyl]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-4-14-9(2)13(17)11-5-7-12(8-6-11)15-10(3)16;/h5-9,14H,4H2,1-3H3,(H,15,16);1H |
InChI Key |
ICEOFBNTFFKCED-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C(=O)C1=CC=C(C=C1)NC(=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




